4-Butyl-1-iodo-2-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Butyl-1-iodo-2-methylbenzene involves several strategies. For instance, the synthesis of related aromatic compounds can be achieved through methods such as treating 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride to create dimagnesiated aromatic compounds, indicative of the versatile approaches available for synthesizing such complex structures (Reck & Winter, 1997). Additionally, the preparation of 4-tert-Butyl-iodobenzene from tert-butylbenzene showcases a direct method relevant to synthesizing halogenated aromatic compounds, highlighting an efficient pathway to similar structures with yields of 42.1% (Yang Yu-ping, 2005).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to 4-Butyl-1-iodo-2-methylbenzene, such as various substituted benzene derivatives, provides insights into their complex geometries and bonding. X-ray crystallography and spectroscopic methods often reveal unique structural features, such as bond angles and lengths, that are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate the reactivity of the functional groups present. For instance, the bromination of related aromatic compounds results in the formation of multiple brominated products, showcasing the reactivity of such structures towards halogenation reactions (Baas & Wepster, 2010). Furthermore, iodobenzene catalyzed C-H amination reactions indicate the potential for creating complex heterocyclic structures from simple aromatic starting materials (Alla et al., 2013).
Scientific Research Applications
Catalytic Applications
- Aminocarbonylation Reactions : 4-Butyl-1-iodo-2-methylbenzene is used in the aminocarbonylation of iodobenzene and iodoalkenes. This process yields carboxamides in excellent yields, and when performed in ionic liquids like [bmim][PF6] or [bmim][BF4], the ionic liquid–catalyst mixtures can be reused multiple times with minimal loss of activity, demonstrating the potential of this compound in sustainable and efficient catalysis methods (Müller et al., 2005).
- Heck Reactions : It also finds applications in the Heck reaction of iodobenzene and 4-methyl-iodobenzene with olefins. The use of silica-supported palladium complex catalysts and ionic liquids like [bmim]PF6 showcases improved activities compared to traditional solvents like DMF, indicating its role in enhancing reaction efficiencies (Okubo, Shirai & Yokoyama, 2002).
Kinetic and Phase Studies
- Ultrasound-Assisted Organic Synthesis : This compound is involved in the preparation of 1-butoxy-4-nitrobenzene under ultrasound-assisted conditions, offering a novel method for synthesizing nitro aromatic ethers with enhanced reaction rates compared to conventional methods (Harikumar & Rajendran, 2014).
- Electropolymerization Studies : The electropolymerization of certain benzene derivatives in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate has been studied using compounds related to 4-Butyl-1-iodo-2-methylbenzene. These studies shed light on the polymerization mechanisms and the stability of the resulting polymers in different environments (Dong et al., 2007).
Antioxidant Research
- Antioxidant Activities : Derivatives of methylbenzenes, closely related to 4-Butyl-1-iodo-2-methylbenzene, have been synthesized and their antioxidant activities studied. This research indicates the potential of such compounds in the development of new antioxidants with various industrial and pharmaceutical applications (Huang et al., 2014).
Thermodynamic Properties
- Thermochemical Studies : Studies on the vapor pressures, vaporization, fusion, and sublimation enthalpies of halogen-substituted methylbenzenes, including compounds similar to 4-Butyl-1-iodo-2-methylbenzene, provide valuable data for understanding their thermodynamic properties. These insights are crucial for their application in various industrial processes (Verevkin et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-butyl-1-iodo-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15I/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXNRBVROUKCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384260 | |
Record name | 4-butyl-1-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-1-iodo-2-methylbenzene | |
CAS RN |
175278-38-3 | |
Record name | 4-Butyl-1-iodo-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-butyl-1-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Butyl-1-iodo-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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